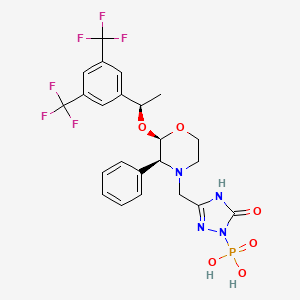
Desfluoro Fosaprepitant
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Desfluoro Fosaprepitant is a derivative of Fosaprepitant, which is a prodrug of Aprepitant. Aprepitant is a neurokinin-1 (NK1) receptor antagonist used primarily for the prevention of chemotherapy-induced nausea and vomiting (CINV). This compound, as the name suggests, is a modified version where a fluorine atom is removed from the parent compound. This modification can potentially alter its pharmacokinetic and pharmacodynamic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Desfluoro Fosaprepitant involves multiple steps, starting from the basic structure of Aprepitant. The key steps include:
Formation of the core structure: This involves the construction of the triazolone ring, which is a crucial part of the molecule.
Introduction of side chains: Various side chains are introduced through substitution reactions.
Desfluorination: The removal of the fluorine atom is achieved through specific reaction conditions, often involving strong bases or nucleophiles.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process is optimized for yield and purity, often involving:
Batch reactions: Large-scale reactors are used to carry out the synthesis.
Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Quality control: Rigorous testing is conducted to ensure the compound meets the required standards.
Chemical Reactions Analysis
Types of Reactions
Desfluoro Fosaprepitant undergoes various chemical reactions, including:
Oxidation: This can lead to the formation of hydroxylated metabolites.
Reduction: Reduction reactions can modify the triazolone ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce or replace side chains.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include various hydroxylated, reduced, or substituted derivatives of this compound.
Scientific Research Applications
Desfluoro Fosaprepitant has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of fluorine removal on pharmacokinetics and pharmacodynamics.
Biology: Investigated for its interactions with NK1 receptors and other biological targets.
Medicine: Explored for its potential use in preventing CINV and other conditions where NK1 antagonists are beneficial.
Industry: Used in the development of new antiemetic drugs and formulations.
Mechanism of Action
Desfluoro Fosaprepitant exerts its effects by antagonizing the NK1 receptors in the brain. This prevents the binding of substance P, a neuropeptide associated with nausea and vomiting. The molecular targets include the NK1 receptors, and the pathways involved are primarily related to the inhibition of emetic signals in the central nervous system.
Comparison with Similar Compounds
Similar Compounds
Aprepitant: The parent compound, widely used for CINV.
Fosaprepitant: The prodrug form of Aprepitant, converted to Aprepitant in the body.
Netupitant: Another NK1 receptor antagonist used for similar indications.
Uniqueness
Desfluoro Fosaprepitant is unique due to the absence of a fluorine atom, which can significantly alter its pharmacological profile. This modification can lead to differences in absorption, distribution, metabolism, and excretion compared to its fluorinated counterparts.
Properties
CAS No. |
2578084-26-9 |
|---|---|
Molecular Formula |
C23H23F6N4O6P |
Molecular Weight |
596.4 g/mol |
IUPAC Name |
[3-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-phenylmorpholin-4-yl]methyl]-5-oxo-4H-1,2,4-triazol-1-yl]phosphonic acid |
InChI |
InChI=1S/C23H23F6N4O6P/c1-13(15-9-16(22(24,25)26)11-17(10-15)23(27,28)29)39-20-19(14-5-3-2-4-6-14)32(7-8-38-20)12-18-30-21(34)33(31-18)40(35,36)37/h2-6,9-11,13,19-20H,7-8,12H2,1H3,(H,30,31,34)(H2,35,36,37)/t13-,19+,20-/m1/s1 |
InChI Key |
FOBJZJOQMDSQDA-CAYVGHNUSA-N |
Isomeric SMILES |
C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@@H](N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)O)C4=CC=CC=C4 |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




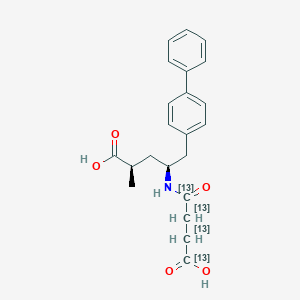
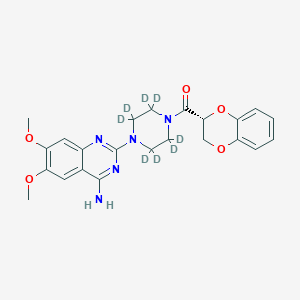
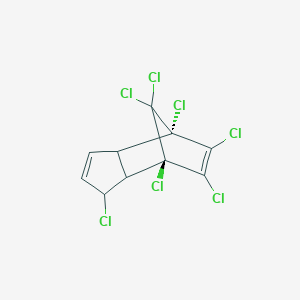
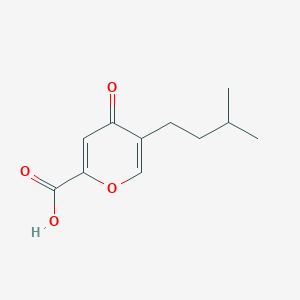
![6-Ethyl-4-(1-piperazinyl)thieno[2,3-d]pyrimidine Hydrochloride](/img/structure/B13844430.png)

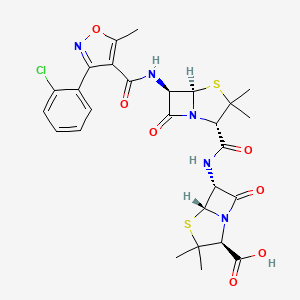
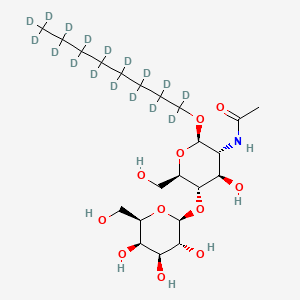
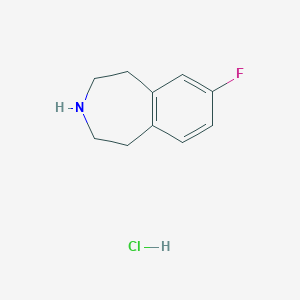
![(3R,3aS,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diol](/img/structure/B13844459.png)
![4,5-dibromo-N-[(3-methoxyphenyl)methyl]thiophene-2-carboxamide](/img/structure/B13844465.png)
![sodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3-hydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B13844492.png)
